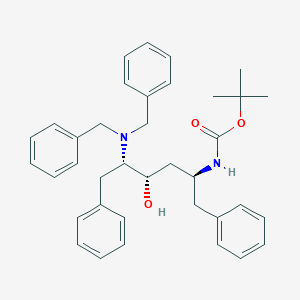

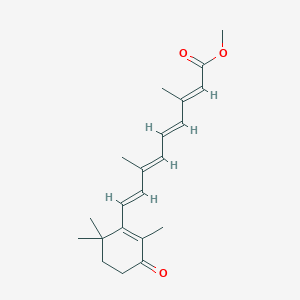

![molecular formula C30H38N2O5 B020287 2-[N-[(R)-1-乙氧羰基-3-苯基丙基]-L-丙氨酰]-(1S,3S,5S)-2-氮杂双环[3.3.0]辛烷-3-羧酸,苄酯 CAS No. 1356382-68-7](/img/structure/B20287.png)

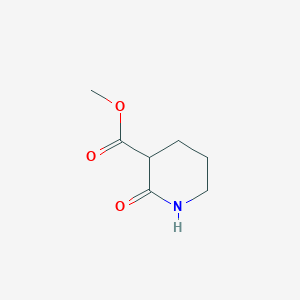

2-[N-[(R)-1-乙氧羰基-3-苯基丙基]-L-丙氨酰]-(1S,3S,5S)-2-氮杂双环[3.3.0]辛烷-3-羧酸,苄酯

描述

Synthesis Analysis

The synthesis of this compound, also referred to as Hoe 498, involves a convergent, diastereoselective process that yields a new ACE inhibitor with improved bioavailability and pharmacokinetics (Teetz, Geiger, Henning, & Urbach, 1985). This process highlights the compound's significance in enhancing the efficacy of ACE inhibitors through structural optimization.

Molecular Structure Analysis

The compound's molecular structure, characterized by its unique azabicyclo[3.3.0]octane core, is critical for its activity as an ACE inhibitor. Studies on similar structures have provided insights into the conformational preferences and stability of such compounds, aiding in the understanding of Hoe 498's effective interaction with ACE (Arias-Pérez et al., 2001).

Chemical Reactions and Properties

Hoe 498 acts as a prodrug, undergoing hydrolysis by esterase into its active diacid derivative. This transformation is essential for its activity as an ACE inhibitor, demonstrating the compound's dynamic chemical properties and its interaction with biological systems (Metzger, Maier, Sitter, & Stern, 1984).

Physical Properties Analysis

The analysis of the physical properties of Hoe 498, including its solubility, melting point, and stability, is crucial for its formulation and delivery as a therapeutic agent. Although specific studies on these properties were not identified in the initial search, such analyses are typically conducted to ensure the compound's efficacy and safety in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of Hoe 498, including its reactivity, enzymatic inhibition specificity, and binding affinity to ACE, have been extensively studied. Its inhibitory potency, assessed by comparing IC50 values, demonstrates its effectiveness as a nonsulfhydryl angiotensin I converting enzyme inhibitor (Hajdu, Schmidt, Bomm, Hack, & Keller, 1984). Furthermore, the compound's interaction with ACE through a slow- and tight-binding mechanism further elucidates its chemical properties and mode of action (Bünning, 1984).

科学研究应用

认知功能改善:该化合物的衍生物 Hoe 065 已被证明可以改善认知功能并预防东莨菪碱诱导的记忆障碍 (Hock 等,1989).

血管紧张素转换酶抑制:另一种衍生物 Hoe 498 二酸是血管紧张素转换酶 (ACE) 的强效抑制剂,对高血压治疗具有重要意义 (Bünning,1984).

抗高血压效力:Hoe 498 表现出强大的抗高血压特性和持续抑制组织转换酶活性,特别是在自发性高血压大鼠中 (Unger 等,1984).

在光谱学和色谱学中的应用:SAMBO (8) 是一种衍生自该化合物的拆分辅助剂,用于光谱学和色谱学应用 (Martens & Lübben,1990).

药代动力学和生物转化:Hoe 498 的药代动力学特征(包括快速吸收和生物转化)已在大鼠、狗和人类中得到广泛研究 (Eckert 等,1984).

高活性 ACE 抑制剂的合成:该化合物的合成工艺对于生产有效的 ACE 抑制剂具有重要意义 (Teetz 等,1985).

迈克尔型反应中的手性辅助剂:与该化合物相关的对映体纯双环吡咯烷衍生物 (1S,5S)-2 被用作迈克尔型反应中的高效手性辅助剂 (Martens & Lübben,1991).

用于药代动力学分析的放射免疫测定 (RIA):RIA 已被用于研究与该化合物相关的雷米普利及其代谢产物的药代动力学特征 (Eckert 等,1985).

液相色谱法开发:已经开发并验证了一种用于测定与该化合物相关的 Altace 胶囊中雷米普利相关物质的方法 (Hogan 等,2000).

药效学和耐受性:作为血管紧张素转换酶抑制剂的 Hoe 498 已被研究其在健康志愿者中的耐受性和药效学 (Witte 等,1984).

作用机制

Target of Action

DTXSID90529013, also known as Deucravacitinib , primarily targets Tyrosine kinase 2 (TYK2) . TYK2 is a member of the Janus kinase (JAK) family of kinases, which are intracellular tyrosine kinases that activate the JAK–signal transducer and activator of the transcription pathway .

Mode of Action

Unlike other Janus kinase 1/2/3 inhibitors that bind to the conserved active domain of these non-receptor tyrosine kinases, deucravacitinib binds to the regulatory domain of TYK2 with high selectivity to this therapeutic target . This selectivity towards TYK2 may lead to an improved safety profile of deucravacitinib .

Biochemical Pathways

The TYK2 inhibitor affects the JAK–signal transducer and activator of the transcription pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.

Result of Action

The inhibition of TYK2 by DTXSID90529013 leads to the modulation of the immune response, which can be beneficial in conditions like psoriasis . In fact, Deucravacitinib was first approved by the FDA in September 2022 to treat moderate-to-severe plaque psoriasis .

安全和危害

未来方向

属性

IUPAC Name |

benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENMFAJWBVYHGL-UAEBTNLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90529013 | |

| Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3AS,6aS)-benzyl 1-((S)-2-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate | |

CAS RN |

1356382-68-7 | |

| Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

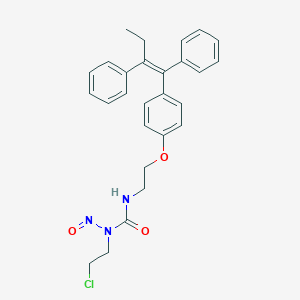

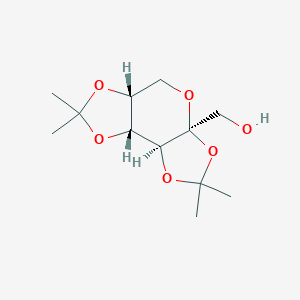

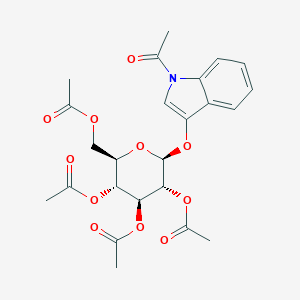

![(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide](/img/structure/B20238.png)

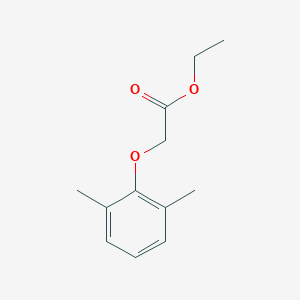

![(6E)-6-[(4-chloro-N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B20242.png)